7-Methyl-1H-indazol-6-amine
Overview
Description
7-Methyl-1H-indazol-6-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused with a pyrazole ring, with a methyl group at the 7th position and an amine group at the 6th position. This unique structure imparts specific chemical and biological properties to the compound.
Mechanism of Action
Target of Action
7-Methyl-1H-indazol-6-amine is a derivative of the indazole family, which is known for its wide range of biological properties . and indoleamine 2,3-dioxygenase 1 (IDO1). These targets play crucial roles in cellular signaling and immune response, respectively.
Mode of Action
For instance, in the case of tyrosine kinase, the compound binds effectively with the hinge region of the enzyme, inhibiting its activity . This interaction can lead to changes in cellular signaling pathways, potentially affecting cell growth and proliferation.
Biochemical Pathways
For example, they have been reported to exhibit anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been reported . The compound is predicted to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant .
Result of Action
One study reported that a compound with a similar structure exhibited potent anti-proliferative activity against human colorectal cancer cells (hct116), suppressing the ido1 protein expression . This suggests that this compound may also have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
7-Methyl-1H-indazol-6-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. This interaction can inhibit the enzyme’s activity, leading to alterations in metabolic pathways . Additionally, this compound can bind to certain proteins, affecting their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce cell cycle arrest and apoptosis by modulating signaling pathways such as the PI3K/Akt pathway . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to IDO1 inhibits the enzyme’s activity, leading to reduced tryptophan catabolism . Additionally, this compound can modulate the activity of signaling molecules, such as kinases and phosphatases, thereby influencing cellular signaling pathways. These interactions can result in changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, which may have implications for its therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as IDO1, affecting tryptophan metabolism . This interaction can lead to changes in metabolic flux and the levels of various metabolites. Additionally, this compound can influence other metabolic pathways by modulating the activity of key enzymes and regulatory proteins.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, influencing the overall cellular response.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It has been observed to localize to the cytoplasm and nucleus, where it can interact with various biomolecules . This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments. The subcellular distribution of this compound can influence its interactions with enzymes, receptors, and other biomolecules, thereby modulating its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-indazol-6-amine typically involves the cyclization of appropriate precursors. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for catalysts or solvents . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by cyclization to form the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted indazole derivatives.
Scientific Research Applications
7-Methyl-1H-indazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Comparison with Similar Compounds
1-Methyl-1H-indazole: Shares the indazole core but lacks the amine group at the 6th position.
2-Methyl-1H-indazole: Similar structure with the methyl group at the 2nd position instead of the 7th.
6-Amino-1H-indazole: Contains an amine group at the 6th position but lacks the methyl group.
Uniqueness: 7-Methyl-1H-indazol-6-amine is unique due to the presence of both a methyl group at the 7th position and an amine group at the 6th position. This specific substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-methyl-1H-indazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-7(9)3-2-6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLVHPDCZDYHAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596241 | |
Record name | 7-Methyl-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208457-82-3 | |
Record name | 7-Methyl-1H-indazol-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208457-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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